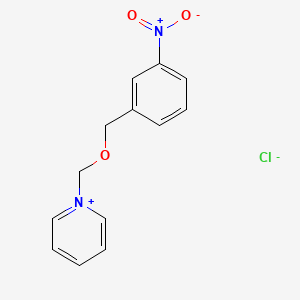
Cloruro de 1-(((3-nitrobencil)oxi)metil)piridinio
Descripción general
Descripción
1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of a pyridinium ion substituted with a 3-nitrobenzyl group, linked via an oxy-methyl bridge, and is paired with a chloride ion.
Aplicaciones Científicas De Investigación
1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mecanismo De Acción
Target of Action
It is known that compounds with similar structures often interact with proteins or enzymes in the body, altering their function and leading to various physiological effects .
Mode of Action
Based on its chemical structure, it can be inferred that it may undergo reactions at the benzylic position, which could involve free radical bromination, nucleophilic substitution, or oxidation .
Biochemical Pathways
It is plausible that the compound could influence pathways involving the proteins or enzymes it targets, leading to downstream effects on cellular processes .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound, determining how much of it reaches the target site in the body .
Result of Action
The compound’s interactions with its targets could lead to changes in cellular function, potentially influencing various physiological processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride. Factors such as temperature, pH, and the presence of other molecules could affect how the compound interacts with its targets and how it is metabolized in the body .
Análisis Bioquímico
Biochemical Properties
1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmitter regulation . The nature of these interactions often involves inhibition or modulation of enzyme activity, which can have downstream effects on biochemical pathways.
Cellular Effects
The effects of 1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride on cells are diverse and depend on the cell type and context. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the acetylcholine neurotransmitter system, which is crucial for neuronal communication . Additionally, it may impact cellular processes such as oxidative stress response and apoptosis, highlighting its potential as a research tool in cell biology.
Molecular Mechanism
At the molecular level, 1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, thereby preventing the breakdown of acetylcholine . This inhibition can result in increased levels of acetylcholine, affecting neurotransmission and related cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over extended periods or under specific environmental factors . Long-term exposure to this compound can lead to cumulative effects on cellular function, which are essential to monitor in in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride vary with different dosages in animal models. Low doses may have minimal impact, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses may result in toxicity or adverse effects, such as disruptions in neurotransmitter levels and oxidative stress . Understanding the dosage-response relationship is crucial for determining safe and effective usage in research.
Metabolic Pathways
1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and influence metabolic flux. For example, it may be metabolized by enzymes involved in oxidative reactions, leading to the formation of metabolites that can further interact with cellular components . These interactions can affect overall metabolite levels and cellular homeostasis.
Transport and Distribution
The transport and distribution of 1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s behavior in biological systems and its potential effects on cellular function.
Subcellular Localization
1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride exhibits specific subcellular localization patterns that influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can affect the compound’s interactions with biomolecules and its overall impact on cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride typically involves the reaction of 3-nitrobenzyl alcohol with pyridine in the presence of a suitable base and a chlorinating agent. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate
Chlorinating Agent: Thionyl chloride or phosphorus trichloride
Solvent: Anhydrous conditions using solvents like dichloromethane or toluene
Temperature: Controlled temperatures ranging from 0°C to room temperature
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may be optimized for large-scale production by adjusting the molar ratios of reactants, reaction time, and purification methods such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where the chloride ion can be replaced by other nucleophiles.
Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield 3-nitrobenzyl alcohol and pyridine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon
Substitution: Sodium azide, potassium cyanide
Hydrolysis: Hydrochloric acid, sodium hydroxide
Major Products
Reduction: 1-(((3-Aminobenzyl)oxy)methyl)pyridin-1-ium chloride
Substitution: 1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium azide
Hydrolysis: 3-Nitrobenzyl alcohol and pyridine
Comparación Con Compuestos Similares
Similar Compounds
- 1-(((3-Nitrobenzyl)oxy)methyl)pyridine
- 1-(((3-Nitrobenzyl)oxy)methyl)pyridinium bromide
- 1-(((3-Nitrobenzyl)oxy)methyl)pyridinium iodide
Uniqueness
1-(((3-Nitrobenzyl)oxy)methyl)pyridin-1-ium chloride is unique due to its specific combination of a nitrobenzyl group and a pyridinium ion, which imparts distinct chemical reactivity and biological activity. Its chloride ion also influences its solubility and interaction with other molecules, making it a versatile compound in various applications.
Propiedades
IUPAC Name |
1-[(3-nitrophenyl)methoxymethyl]pyridin-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N2O3.ClH/c16-15(17)13-6-4-5-12(9-13)10-18-11-14-7-2-1-3-8-14;/h1-9H,10-11H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITDLWAQPKSXTF-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[N+](C=C1)COCC2=CC(=CC=C2)[N+](=O)[O-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40883935 | |
| Record name | Pyridinium, 1-[[(3-nitrophenyl)methoxy]methyl]-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3009-13-0 | |
| Record name | Pyridinium, 1-[[(3-nitrophenyl)methoxy]methyl]-, chloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3009-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridinium, 1-(((3-nitrophenyl)methoxy)methyl)-, chloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003009130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridinium, 1-[[(3-nitrophenyl)methoxy]methyl]-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Pyridinium, 1-[[(3-nitrophenyl)methoxy]methyl]-, chloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40883935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[[(3-nitrophenyl)methoxy]methyl]pyridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.208 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



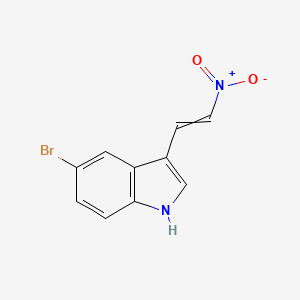
![5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-ol](/img/structure/B1593688.png)

![[3,4,5-Tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxan-2-yl] 4-nitrobenzoate](/img/structure/B1593691.png)

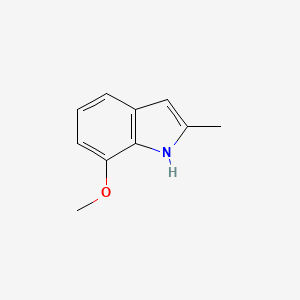

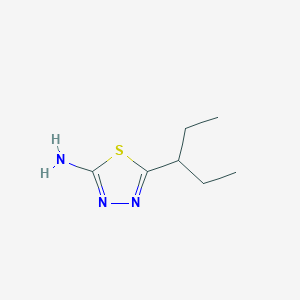
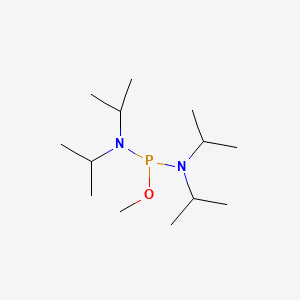

![(R)-1-[3-(ACETYLTHIO)-2-METHYL-1-OXOPROPYL]-L-PROLINE](/img/structure/B1593703.png)


